R7 Outperforms TAT in Functional Intracellular Protein Delivery: VEGF Downregulation at Nanomolar Concentrations
In a direct head-to-head comparison using ZFP36L1 fusion proteins at identical concentration (100 nM), R7-ZFP36L1 induced a 40% decrease in VEGF protein levels, whereas TAT-ZFP36L1 achieved only a 20% decrease—representing a 2-fold greater functional efficacy for the R7 conjugate [1]. Both fusion proteins were expressed in bacterial cells, affinity-purified to homogeneity, and efficiently internalized into living cells, confirming that the differential effect originates from the CPP identity rather than expression or purification artifacts [1]. This demonstrates that R7 delivers a functionally active protein cargo with superior intracellular bioavailability compared to the widely used HIV-1 TAT-derived CPP.
| Evidence Dimension | Functional intracellular protein delivery (VEGF protein level reduction) |
|---|---|
| Target Compound Data | R7-ZFP36L1: 40% decrease in VEGF protein levels at 100 nM |
| Comparator Or Baseline | TAT-ZFP36L1: 20% decrease in VEGF protein levels at 100 nM |
| Quantified Difference | 2-fold greater VEGF downregulation by R7 conjugate vs. TAT conjugate |
| Conditions | In vitro; living mammalian cells; ZFP36L1 fusion proteins expressed in bacteria and affinity-purified; concentration 100 nM |
Why This Matters
Procurement of R7 over TAT is justified when the functional delivery of recombinant protein therapeutics requires maximal intracellular bioactivity at minimal concentration, directly impacting assay sensitivity and therapeutic window.
- [1] Planel, S., Salomon, A., Jalinot, P., Feige, J.J., Cherradi, N. (2010). A novel concept in antiangiogenic and antitumoral therapy: Multitarget destabilization of short-lived mRNAs by the zinc finger protein ZFP36L1. Oncogene, 29(45), 5989–6003. View Source
